PMEApp

Vue d'ensemble

Description

L’adéfovir diphosphate est un métabolite actif de l’adéfovir, un analogue nucléotidique acyclique de l’adénosine monophosphate. Il est principalement connu pour ses propriétés antivirales, en particulier contre le virus de l’hépatite B (VHB). L’adéfovir diphosphate inhibe l’ADN polymérase du VHB, empêchant ainsi la réplication du virus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’adéfovir diphosphate est synthétisé à partir de l’adéfovir par une série de réactions de phosphorylation. L’adéfovir lui-même est synthétisé à partir de matières premières disponibles dans le commerce. La synthèse comprend les étapes suivantes :

Composition : Mélange des matières premières.

Granulation/Séchage : Formation de granules et élimination de l’humidité.

Broyage : Réduction de la taille des particules.

Mélange final : Mélange des granules avec des excipients.

Compression : Formation de comprimés.

Méthodes de production industrielle : La production industrielle de l’adéfovir diphosphate implique des processus de synthèse et de purification à grande échelle. La substance active est cristallisée, séchée et broyée pour obtenir la pureté et la taille de particules souhaitées. Le produit final est ensuite formulé en comprimés pour l’administration orale .

Analyse Des Réactions Chimiques

Types de réactions : L’adéfovir diphosphate subit plusieurs réactions chimiques, notamment :

Phosphorylation : Conversion de l’adéfovir en adéfovir diphosphate par deux réactions de phosphorylation catalysées par des kinases cellulaires.

Hydrolyse : L’adéfovir diphosphate peut subir une hydrolyse en solution aqueuse.

Réactifs et conditions courants :

Phosphorylation : L’adénylate kinase est l’enzyme responsable de la phosphorylation de l’adéfovir en adéfovir diphosphate.

Hydrolyse : L’adéfovir diphosphate est stable à pH physiologique, mais peut s’hydrolyser en milieu acide ou basique.

Principaux produits formés :

Adéfovir diphosphate : Le principal métabolite actif formé à partir de la phosphorylation de l’adéfovir.

4. Applications de la recherche scientifique

L’adéfovir diphosphate a un large éventail d’applications dans la recherche scientifique, notamment :

Biologie : Étudié pour son rôle dans l’inhibition de la réplication virale et ses effets sur les processus cellulaires.

Médecine : Principalement utilisé dans le traitement de l’hépatite B chronique.

Industrie : Utilisé dans l’industrie pharmaceutique pour le développement de médicaments antiviraux.

Applications De Recherche Scientifique

Antiviral Applications

Mechanism of Action:

PMEApp functions primarily as an inhibitor of viral DNA polymerases. It acts as a competitive inhibitor for herpes simplex virus type 1 (HSV-1) DNA polymerase, effectively halting viral replication . This mechanism has been pivotal in developing antiviral therapies, especially against hepatitis B virus (HBV) and other viral pathogens.

Case Study: Adefovir for Hepatitis B

Adefovir dipivoxil, which is converted intracellularly to this compound, has shown efficacy in treating chronic HBV infections. Clinical trials demonstrated that patients receiving adefovir experienced significant reductions in viral load and improved liver function tests . The drug's ability to inhibit HBV replication through the action of this compound highlights its clinical relevance.

Antitumor Properties

Inhibition of Adenylate Cyclase Toxin:

Recent studies have identified this compound as a potent inhibitor of the adenylate cyclase toxin produced by Bordetella pertussis. This toxin is known to modulate host immune responses, making this compound a candidate for therapeutic strategies aimed at mitigating the effects of this pathogen .

Table 1: Inhibitory Potency of this compound Derivatives Against Adenylate Cyclase Toxin

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 16 | High |

| 7-halo-7-deazapurine | 4.1-5.6 | Selective for AC1 |

| Bisamidate Prodrugs | Varies | Variable |

The data indicate that modifications to the this compound structure can enhance its inhibitory potency against specific targets, suggesting avenues for further drug development .

Immunomodulatory Effects

This compound's role extends beyond direct antiviral activity; it also exhibits immunomodulatory properties. Studies have shown that it can influence cytokine production and immune cell activation, potentially offering therapeutic benefits in conditions characterized by immune dysregulation .

Computational Drug Design

With advancements in computational methods, this compound has become a focal point in drug design research. Its structural analogs are being investigated using molecular docking studies to predict binding affinities and optimize therapeutic efficacy .

Table 2: Computational Insights into this compound Analogues

| Analogue | Binding Affinity (kcal/mol) | Target Enzyme |

|---|---|---|

| 8-aza-7-deazapurine | -9.5 | Adenylate Cyclase |

| PMEA | -8.2 | HSV-1 DNA Polymerase |

These computational studies provide valuable insights into how structural modifications can enhance the activity of this compound against various biological targets.

Mécanisme D'action

L’adéfovir diphosphate exerce ses effets antiviraux en inhibant l’ADN polymérase du VHB (transcriptase inverse). Il entre en compétition avec le substrat naturel désoxyadénosine triphosphate et provoque l’arrêt de la chaîne d’ADN après son incorporation dans l’ADN viral. Cette inhibition empêche la réplication du virus de l’hépatite B .

Composés similaires :

Ténofovir disoproxil fumarate : Un autre analogue nucléotidique utilisé pour le traitement de l’hépatite B chronique.

Lamivudine : Un analogue nucléosidique qui inhibe également l’ADN polymérase du VHB.

Unicité de l’adéfovir diphosphate : L’adéfovir diphosphate est unique en ce qu’il inhibe l’ADN polymérase du VHB avec un haut degré de spécificité. Il a une demi-vie plus longue dans les hépatocytes, ce qui le rend efficace pour réduire la réplication virale sur des périodes prolongées .

Comparaison Avec Des Composés Similaires

Tenofovir Disoproxil Fumarate: Another nucleotide analog used for the treatment of chronic hepatitis B.

Lamivudine: A nucleoside analog that also inhibits HBV DNA polymerase.

Uniqueness of Adefovir Diphosphate: Adefovir diphosphate is unique in its ability to inhibit HBV DNA polymerase with a high degree of specificity. It has a longer half-life in hepatocytes, making it effective in reducing viral replication over extended periods .

Activité Biologique

PMEApp, or adefovir diphosphate, is an acyclic nucleoside phosphonate that has garnered significant attention due to its diverse biological activities, particularly its role as an antiviral agent and its inhibitory effects on various enzymes, including adenylate cyclases. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

This compound functions primarily as a competitive inhibitor of enzymes involved in nucleotide metabolism. It is a metabolite of adefovir (PMEA), which is converted intracellularly into this compound. This conversion allows this compound to act as a non-cyclic ATP analogue, effectively terminating DNA chain elongation during viral replication.

- Inhibition of HBV DNA Polymerase : this compound has been shown to inhibit HBV DNA polymerase with an inhibition constant () of approximately 100 nM, making it effective in treating chronic hepatitis B infections .

- Inhibition of Adenylate Cyclases : this compound exhibits a remarkable affinity for bacterial adenylate cyclases (ACs), such as those from Bordetella pertussis and Bacillus anthracis, with values in the low nanomolar range (27 nM for EF from anthrax) . This selectivity allows this compound to inhibit bacterial toxins without significantly affecting mammalian ACs.

Biological Activities

This compound has been studied for various biological activities beyond its antiviral properties:

- Antiviral Activity : Its primary use is in the treatment of hepatitis B virus (HBV) infections. This compound inhibits HBV replication by terminating the elongation of the viral DNA strand .

- Antibacterial Effects : Research indicates that this compound can inhibit the activity of adenylate cyclase toxins produced by pathogenic bacteria, which are crucial for their virulence . This includes competitive inhibition against Bordetella pertussis and Bacillus anthracis toxins.

- Cytostatic and Immunomodulatory Properties : Beyond its direct antiviral and antibacterial effects, this compound has shown potential in modulating immune responses and exhibiting cytostatic activity against certain cell lines .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various contexts:

-

In Vitro Studies : In experiments with J774A.1 macrophage cells, this compound demonstrated significant inhibition of cAMP production when exposed to Bordetella pertussis adenylate cyclase toxin. The results indicated that this compound's inhibitory effects were potent at low concentrations, suggesting its potential utility in treating infections caused by this bacterium .

Compound (nM) Activity This compound 27 Inhibits EF from B. anthracis Adefovir 100 Inhibits HBV DNA polymerase Other Analogues Varies Weaker inhibition -

Selectivity Studies : this compound was found to have lower affinity for mammalian AC isoforms compared to bacterial ACs, allowing for effective treatment against bacterial infections while minimizing side effects on human cells .

Mammalian AC Type Affinity (nM) Type I 3000 Type II >10000 Type V 5000 - Quantitative Structure-Activity Relationship (QSAR) : Analysis revealed that structural modifications to this compound could enhance its inhibitory potency against specific targets while maintaining selectivity towards bacterial over mammalian enzymes .

Propriétés

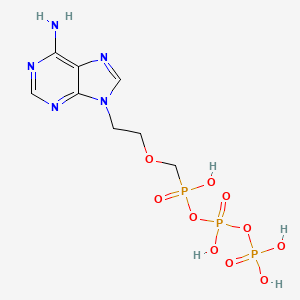

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELHEUHXJKQZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156198 | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129532-77-0 | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.